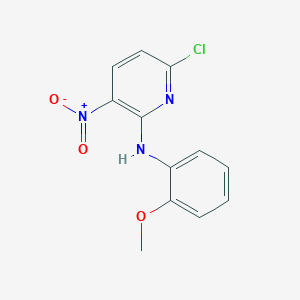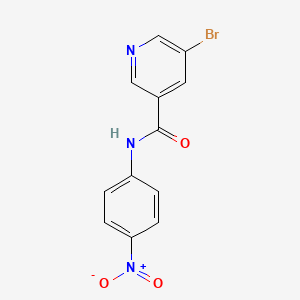
5-bromo-N-(4-nitrophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-nitrophenyl)nicotinamide, also known as BNPN, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-nitrophenyl)nicotinamide involves the inhibition of NAD+-dependent deacetylases such as SIRT1 and SIRT2. These enzymes are involved in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism. This compound binds to the catalytic domain of these enzymes, preventing their activity and leading to the accumulation of acetylated proteins. This inhibition can lead to the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. These effects are thought to be mediated through the inhibition of NAD+-dependent deacetylases and the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(4-nitrophenyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for NAD+-dependent deacetylases. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-(4-nitrophenyl)nicotinamide in scientific research. One potential application is in the development of cancer therapies. This compound has been shown to induce apoptosis in cancer cells and could be used as a potential chemotherapeutic agent. Another potential application is in the treatment of neurodegenerative diseases. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. Further research is needed to determine the potential clinical applications of this compound in these areas. Additionally, the development of more soluble and stable derivatives of this compound could expand its use in various assays.
Synthesemethoden
The synthesis of 5-bromo-N-(4-nitrophenyl)nicotinamide involves the reaction between 5-bromo-2-chloronicotinic acid and 4-nitroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a yellow solid. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-nitrophenyl)nicotinamide has been widely used in scientific research as a tool for studying the function of nicotinamide derivatives in biological systems. It has been shown to have potential applications in cancer research, neurodegenerative diseases, and inflammation. This compound has been reported to inhibit the activity of NAD+-dependent deacetylases, which are involved in the regulation of gene expression and cellular metabolism. This inhibition can lead to the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O3/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(4-2-10)16(18)19/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJXWSDOQNYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
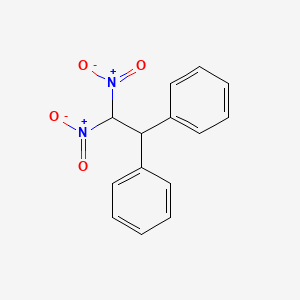
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5168695.png)
![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)
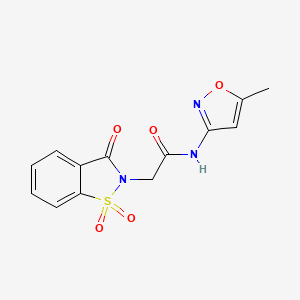
![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5168737.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)
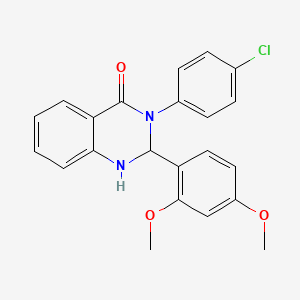
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)
